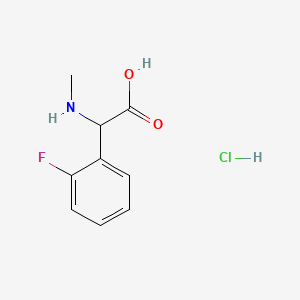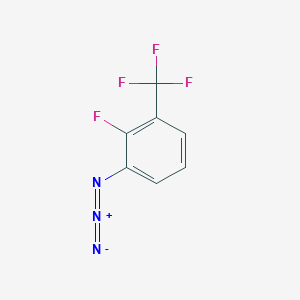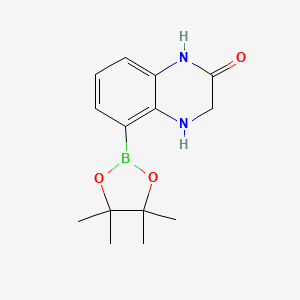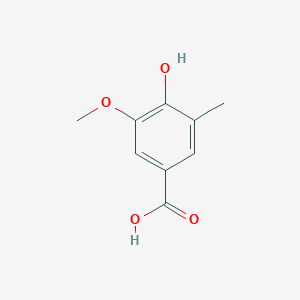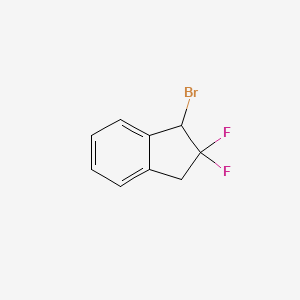
1-bromo-2,2-difluoro-2,3-dihydro-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2,2-difluoro-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indenes. Indenes are bicyclic compounds consisting of a benzene ring fused to a five-membered ring. This particular compound is characterized by the presence of bromine and two fluorine atoms attached to the indene structure, making it a halogenated derivative of indene. The compound’s unique structure imparts specific chemical properties and reactivity, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
The synthesis of 1-bromo-2,2-difluoro-2,3-dihydro-1H-indene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Cyclization: Substituted 4-nitro-3-phenylbutanoic acid is cyclized to form nitromethylindanone.
Reduction and Dehydration: The nitromethylindanone is then reduced to an alcohol and dehydrated to yield nitromethylindene.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness, yield, and environmental considerations.
Analyse Chemischer Reaktionen
1-Bromo-2,2-difluoro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions. Common reagents include sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.
Addition Reactions: The double bond in the indene ring can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2,2-difluoro-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: The compound’s derivatives are investigated for their potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 1-bromo-2,2-difluoro-2,3-dihydro-1H-indene and its derivatives involves interactions with various molecular targets. These interactions can include binding to enzymes, receptors, or nucleic acids, leading to changes in cellular processes. The specific pathways involved depend on the compound’s structure and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2,2-difluoro-2,3-dihydro-1H-indene can be compared with other halogenated indenes, such as:
1-Bromo-2,3-difluorobenzene: Similar in structure but lacks the fused five-membered ring.
2,3-Difluorobromobenzene: Another halogenated benzene derivative with different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C9H7BrF2 |
|---|---|
Molekulargewicht |
233.05 g/mol |
IUPAC-Name |
1-bromo-2,2-difluoro-1,3-dihydroindene |
InChI |
InChI=1S/C9H7BrF2/c10-8-7-4-2-1-3-6(7)5-9(8,11)12/h1-4,8H,5H2 |
InChI-Schlüssel |
GRYXDOZCXDTUND-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C(C1(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


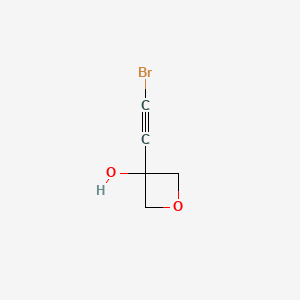

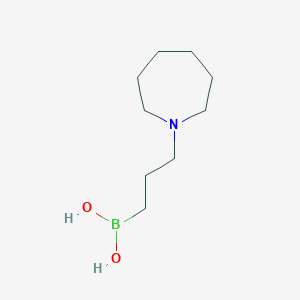
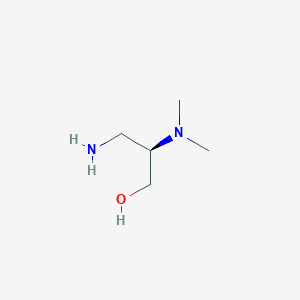
![Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]-](/img/structure/B13464465.png)
![6-Amino-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B13464466.png)
amine](/img/structure/B13464467.png)


